molecular formula C15H20N2O3S B1626967 N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide CAS No. 41189-09-7

N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B1626967
CAS No.: 41189-09-7
M. Wt: 308.4 g/mol
InChI Key: HZAPVISLNYOUOE-FOWTUZBSSA-N
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Description

N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide is a chemical compound with the molecular formula C15H20N2O3S. This compound is known for its unique structure, which includes a cyclohexylidene ring, a sulfonohydrazide group, and a methylbenzene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 4-methylbenzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as solvent recovery, purification through recrystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted sulfonohydrazides.

Scientific Research Applications

N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt specific biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,3-Dimethyl-5-oxocyclohexylidene)benzohydrazide
  • N-(3,3-Dimethyl-5-oxocyclohexylidene)glycine
  • N’-(3,3-Dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide

Uniqueness

N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-16-12-8-13(18)10-15(2,3)9-12/h4-7,17H,8-10H2,1-3H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPVISLNYOUOE-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576976
Record name N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41189-09-7
Record name N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide
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N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 3
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 4
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide

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